molecular formula C24H23FN4O3 B1684210 Olaparib CAS No. 763113-22-0

Olaparib

Cat. No. B1684210
M. Wt: 434.5 g/mol
InChI Key: FDLYAMZZIXQODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olaparib, sold under the brand name Lynparza, is a medication for the maintenance treatment of BRCA-mutated advanced ovarian cancer in adults . It is a PARP inhibitor, inhibiting poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair . It acts against cancers in people with hereditary BRCA1 or BRCA2 mutations, which include some ovarian, breast, and prostate cancers .


Synthesis Analysis

A scalable total synthesis of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) enzyme inhibitor, has been disclosed . The process is operationally simple, highly atom economical and environmentally benign as compared to the existing literature route of Olaparib . A two-step cascaded flow process was developed to synthesize Olaparib in a microreactor .


Molecular Structure Analysis

Olaparib contains total 59 bond(s); 36 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 1 three-membered ring(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 tertiary amide(s) (aromatic), and 1 hydrazone(s) .


Chemical Reactions Analysis

The original medicinal chemistry route for Olaparib proceeded in six steps and 46% yield . First, phosphonate 2 with a yield of 95% was obtained by 2-formylbenzoic acid 1 with dimethylphosphite, and then reacted with aldehyde 3 by the Horner−Wadsworth Emmons reaction to synthesize olefin 4 (E:Z = 1:1) in 96% yield .


Physical And Chemical Properties Analysis

Olaparib is an antineoplastic and potent inhibitor of poly (ADP-ribose) polymerases-1 and 2 (PARP-1, PARP-2) with an IC50 of 5 nM for PARP-1 and an IC50 of 1 nM for PARP-2 .

Scientific Research Applications

Olaparib in Ovarian Cancer

Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, has been extensively studied in ovarian cancer. It has shown efficacy in BRCA-mutated advanced ovarian cancer, providing significant improvements in progression-free survival. This was demonstrated in trials where olaparib was used as a maintenance therapy in platinum-sensitive relapsed ovarian cancer, showing a substantial reduction in the risk of progression or death compared to placebo groups (Ledermann et al., 2012), (Pujade-Lauraine et al., 2017).

Olaparib in Breast Cancer

In metastatic breast cancer patients with a germline BRCA mutation, olaparib monotherapy has shown promising results. A phase 3 trial demonstrated that olaparib provided a significant benefit over standard therapy, with a median progression-free survival that was longer and a risk of disease progression or death lower with olaparib monotherapy (Robson et al., 2017).

Olaparib's Global Approval and Development

Olaparib's development and approval have been significant in the treatment of solid tumors, particularly in ovarian and breast cancers. Its approval for BRCA mutation-positive ovarian cancer in the EU and USA marked a major milestone. Phase III trials in other cancers like breast, gastric, and pancreatic cancers are underway or planned (Deeks, 2015).

Additional Applications and Safety Profile

Olaparib has also been studied in combination therapies. For instance, a study found that the combination of cediranib, an anti-angiogenic agent, and olaparib showed improved progression-free survival in women with recurrent platinum-sensitive ovarian cancer compared to olaparib monotherapy (Liu et al., 2014). Olaparib's tolerability and safety profile have been well-established in various studies, showing that it is generally well-tolerated with manageable side effects (van der Noll et al., 2015).

Safety And Hazards

Olaparib is toxic if swallowed, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

The emerging concept of systemic treatment de-escalation would represent a new frontier in personalizing therapy in ovarian cancer . Several ongoing trials are currently investigating the feasibility and safety of de-escalating approaches in ovarian cancer and the results are eagerly awaited .

properties

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLYAMZZIXQODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60917988
Record name Olaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes comprising 17 members. They are involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. Olaparib is a PARP inhibitor: while it acts on PARP1, PARP2, and PARP3, olaparib is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by olaparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone, lead to detrimental results. _In vitro_ studies have shown that olaparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes, resulting in DNA damage and cancer cell death.
Record name Olaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olaparib

CAS RN

763113-22-0
Record name Olaparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763113-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olaparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olaparib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Olaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Olaparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (D)(15.23 g, 51.07 mmol) was suspended with stirring under nitrogen in acetonitrile (96 ml). Diisopropylethylamine (19.6 ml, 112.3 mmol) was added followed by 1-cyclopropylcarbonylpiperazine (1)(9.45 g, 61.28 mmol) and acetonitrile (1 ml). The reaction mixture was cooled to 18° C. O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (25.18 g, 66.39 mmol) was added over 30 minutes and the reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was cooled to 3° C. and maintained at this temperature for 1 hour, before being filtered. The filter cake was washed with cold (3° C.) acetonitrile (20 ml) before being dried in vacuo at up to 40° C. to give the title compound as a pale yellow solid (20.21 g).
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
25.18 g
Type
reactant
Reaction Step Four
Quantity
96 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (D)(15.23 g, 51.07 mmol) was suspended with stirring under nitrogen in acetonitrile (96 ml). Diisopropylethylamine (19.6 ml, 112.3 mmol) was added followed by 1-cyclopropylcarbonylpiperazine (I)(9.45 g, 61.28 mmol) and acetonitrile (1 ml). The reaction mixture was cooled to 18° C. 0-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (25.18 g, 66.39 mmol) was added over 30 minutes and the reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was cooled to 3° C. and maintained at this temperature for 1 hour, before being filtered. The filter cake was washed with cold (3° C.) acetonitrile (20 ml) before being dried in vacuo at up to 40° C. to give the title compound as a pale yellow solid (20.21 g).
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
25.18 g
Type
reactant
Reaction Step Four
Quantity
96 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olaparib
Reactant of Route 2
Reactant of Route 2
Olaparib
Reactant of Route 3
Reactant of Route 3
Olaparib
Reactant of Route 4
Reactant of Route 4
Olaparib
Reactant of Route 5
Reactant of Route 5
Olaparib
Reactant of Route 6
Reactant of Route 6
Olaparib

Citations

For This Compound
46,600
Citations
S Bochum, S Berger, UM Martens - Small Molecules in Oncology, 2018 - Springer
… olaparib as an anticancer drug are investigated. The majority of clinical trials set focus on the single-agent activity of olaparib … to broaden the clinical benefit of olaparib beyond its use as …
Number of citations: 70 link.springer.com
ED Deeks - Drugs, 2015 - Springer
… This article summarizes the milestones in the development of olaparib leading to this first … Combining olaparib with agents that inhibit HR may enhance the effectiveness of olaparib in …
Number of citations: 166 link.springer.com
J de Bono, J Mateo, K Fizazi, F Saad… - … England Journal of …, 2020 - Mass Medical Soc
… The median overall survival in cohort A was 18.5 months in the olaparib group and 15.1 … progression crossed over to receive olaparib. A significant benefit for olaparib was also seen for …
Number of citations: 434 www.nejm.org
K Moore, N Colombo, G Scambia, BG Kim… - … England Journal of …, 2018 - Mass Medical Soc
… The benefit of the oral poly(adenosine diphosphate–ribose) polymerase inhibitor olaparib in relapsed disease has been well established, but the benefit of olaparib as maintenance …
Number of citations: 157 www.nejm.org
J Mateo, S Carreira, S Sandhu, S Miranda… - … England Journal of …, 2015 - Mass Medical Soc
… , and the PARP inhibitor olaparib (Lynparza, AstraZeneca) … We hypothesized that olaparib would have antitumor activity … -resistant prostate cancer with olaparib, obtaining fresh tumor-…
Number of citations: 160 www.nejm.org
M Hussain, J Mateo, K Fizazi, F Saad… - … England Journal of …, 2020 - Mass Medical Soc
Background We previously reported that olaparib led to significantly longer imaging-based progression-free survival than the physician’s choice of enzalutamide or abiraterone among …
Number of citations: 469 www.nejm.org
M Robson, SA Im, E Senkus, B Xu… - … England Journal of …, 2017 - Mass Medical Soc
Background Olaparib is an oral poly(adenosine diphosphate–ribose) polymerase inhibitor that has promising antitumor activity in patients with metastatic breast cancer and a germline …
Number of citations: 739 www.nejm.org
ANJ Tutt, JE Garber, B Kaufman, G Viale… - … England Journal of …, 2021 - Mass Medical Soc
… Olaparib was associated with fewer deaths than placebo (59 … with known side effects of olaparib, with no excess serious … pathogenic variants, adjuvant olaparib after completion of local …
Number of citations: 798 www.nejm.org
J Ledermann, P Harter, C Gourley… - … England Journal of …, 2012 - Mass Medical Soc
… olaparib group and 129 to the placebo group. Progression-free survival was significantly longer with olaparib … , regardless of subgroup, patients in the olaparib group had a lower risk of …
Number of citations: 989 www.nejm.org
I Ray-Coquard, P Pautier, S Pignata… - … England Journal of …, 2019 - Mass Medical Soc
Background Olaparib has shown significant clinical benefit as maintenance therapy in women with newly diagnosed advanced ovarian cancer with a BRCA mutation. The effect of …
Number of citations: 320 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.